1,5-Cyclooctadiene

Overview

Description

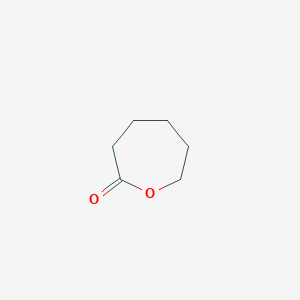

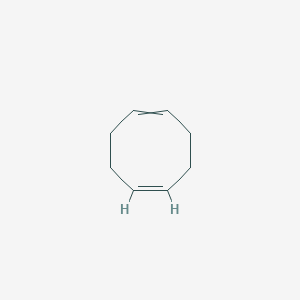

1,5-Cyclooctadiene, often abbreviated as COD, is a cyclic hydrocarbon with the chemical formula C8H12 . It is a colorless liquid with a strong odor . There are three configurational isomers with this structure, that differ by the arrangement of the four C–C single bonds adjacent to the double bonds .

Synthesis Analysis

1,5-Cyclooctadiene can be prepared by dimerization of butadiene in the presence of a nickel catalyst . A coproduct of this process is vinylcyclohexene . Approximately 10,000 tons were produced in 2005 .Molecular Structure Analysis

The molecular structure of 1,5-Cyclooctadiene consists of an eight-membered ring with two double bonds . The double bonds are located at the 1 and 5 positions, hence the name 1,5-Cyclooctadiene .Chemical Reactions Analysis

1,5-Cyclooctadiene is known to undergo various chemical reactions. For instance, it reacts with borane to give 9-borabicyclo [3.3.1]nonane , a reagent in organic chemistry used in hydroborations . It also adds SCl2 (or similar reagents) to give 2,6-dichloro-9-thiabicyclo [3.3.1]nonane .Physical And Chemical Properties Analysis

1,5-Cyclooctadiene has a molar mass of 108.184 g·mol −1 . It is a colorless liquid with a density of 0.882 g/mL . It has a melting point of −69 °C and a boiling point of 150 °C . The vapor pressure is 910 Pa .Scientific Research Applications

Click Chemistry Multitalent

(E,E)-1,5-Cyclooctadiene: serves as a versatile building block in click chemistry. It can efficiently participate in two different click reactions at fast reaction rates :

Homogeneous Catalyst Precursor

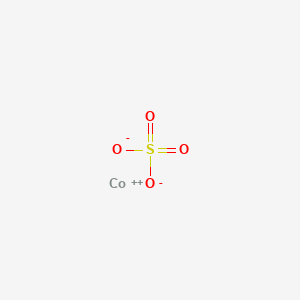

Chloro(1,5-cyclooctadiene)rhodium(I) dimer: serves as a widely used precursor to homogeneous catalysts. Notably, it is a chiral catalyst capable of asymmetrically hydrogenating specific prochiral alkenes. Additionally, it plays a role in synthesizing other metal ligands for catalysis .

Synthesis of Aminoindene Derivatives

In the realm of organic synthesis, 1,5-Cyclooctadiene acts as a catalyst for the synthesis of aminoindene derivatives. It facilitates the [3+2] annulation of ketimines with internal and terminal alkynes, leading to valuable compounds .

Transannular Selenocyclofunctionalization

Researchers have developed a one-pot, catalyst-free method for transannular addition-functionalization of cis,cis-1,5-cyclooctadiene with selenium dihalides. The resulting functionalized 9-selenabicyclo[3.3.1]nonanes exhibit antioxidant activity and have been studied in vivo .

Mechanism of Action

Target of Action

1,5-Cyclooctadiene (COD) is a cyclic hydrocarbon that primarily targets low-valent metals via both alkene groups . It serves as a ligand in organometallic chemistry . The stability of COD complexes is attributable to the chelate effect .

Mode of Action

COD is capable of undergoing [3+2] cycloadditions with 1,3-dipoles at a reaction rate comparable to that of strained cyclooctynes . The resulting cycloadduct can then perform a much faster inverse-electron-demand Diels–Alder reaction with tetrazines, effectively linking an azide to a tetrazine .

Biochemical Pathways

COD reacts with borane to give 9-borabicyclo [3.3.1]nonane, commonly known as 9-BBN, a reagent in organic chemistry used in hydroborations . It also adds SCl2 (or similar reagents) to give 2,6-dichloro-9-thiabicyclo [3.3.1]nonane . The resulting dichloride can be further modified as the di azide or di cyano derivative in a nucleophilic substitution aided by anchimeric assistance .

Pharmacokinetics

It’s known that the compound is a colorless liquid with a strong odor . It has a density of 0.882 g/mL, a melting point of -69 °C, and a boiling point of 150 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The molecular and cellular effects of 1,5-Cyclooctadiene’s action are largely dependent on its reactions. For instance, the antioxidant activity of functionalized 9-selenabicyclo [3.3.1]nonanes, which can be synthesized from COD, was studied in vivo . These compounds were found to affect the level of lipid peroxidation and the activity of glutathione peroxidase and glutathione reductase under stress conditions .

Safety and Hazards

properties

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,7-8H,3-6H2/b2-1-,8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXHVRARDIDEHS-QGTKBVGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C=C\CC/C=C\C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26353-15-1 | |

| Record name | 1,5-Cyclooctadiene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26353-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless Liquid; [MSDSonline] | |

| Record name | 1,5-Cyclooctadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Cyclooctadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

150.8 °C @ 757 MM HG | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

95 °F, 95 °F. | |

| Record name | 1,5-Cyclooctadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN BENZENE, CARBON TETRACHLORIDE | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8818 @ 25 °C/4 °C | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.66 (AIR= 1) | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.95 [mmHg], 0.50 PSI ABSOLUTE @ 100 °F | |

| Record name | 1,5-Cyclooctadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

1,5-Cyclooctadiene | |

Color/Form |

LIQUID | |

CAS RN |

111-78-4, 17612-50-9, 1552-12-1, 12266-72-7 | |

| Record name | 1,5-Cyclooctadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Cyclooctadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Cyclooctadiene, (E,E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017612509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Cyclooctadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cycloocta-1,5-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z,Z)-cycloocta-1,5-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(1,2,5,6-η)-cycloocta-1,5-diene]diiodoplatinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E1VVD385Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-70 TO -69 °C | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,5-cyclooctadiene (COD)?

A1: The molecular formula of COD is C8H12, and its molecular weight is 110.18 g/mol. []

Q2: What spectroscopic techniques are commonly employed to characterize COD and its complexes?

A2: Researchers utilize various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectroscopy to characterize COD and its complexes. These techniques provide valuable information about the structure, bonding, and dynamics of the compound and its derivatives. [, , , , , , , , , ]

Q3: What is the stability of COD under ambient conditions?

A3: COD is a stable compound at room temperature and under an inert atmosphere. [, ]

Q4: How does COD function as a ligand in organometallic complexes?

A4: COD typically acts as a bidentate ligand, coordinating to metal centers through both double bonds. This coordination forms stable metal-alkene complexes. [, , , , ]

Q5: What are some common applications of COD in catalysis?

A5: COD is widely employed as a labile ligand in transition metal catalysts. It readily dissociates from the metal center, creating vacant coordination sites for substrate binding and facilitating catalytic reactions. Some notable applications include hydrogenation, carbonylation, and cross-coupling reactions. [, , , , , , , , , ]

Q6: Can you provide an example of a specific reaction catalyzed by a COD-containing complex?

A6: One example is the palladium-catalyzed benzylation of active methylene compounds using benzylic carbonates. The palladium complex, formed with the ligand 1,1′-bis(diphenylphosphino)ferrocene (DPPF) and (η3-C3H5)Pd, demonstrates enhanced catalytic activity and lifetime in the presence of COD. This improvement leads to higher yields of the desired benzylation products. []

Q7: Are there specific examples of stereocontrol in reactions involving COD complexes?

A7: Yes, the oxidative addition of dihydrogen (H2) to cationic iridium complexes containing COD and chiral bisphosphine ligands exhibits diastereoselectivity. The diastereomeric ratios of the resulting [Ir(chiral bisphosphine)(H)2(COD)]+ complexes vary depending on the bisphosphine ligand structure, indicating stereocontrol during H2 activation. []

Q8: How does the choice of metal affect the catalytic activity of COD complexes?

A8: The catalytic properties of COD complexes are highly dependent on the metal center. For instance, rhodium-COD complexes are efficient catalysts for enantioselective hydrogenation, cyclization/hydrosilylation of 1,6-enynes, and [2+2+2] cycloadditions. In contrast, nickel-COD complexes, particularly those formed with hexafluoroacetylacetone, are known for their activity in ethylene oligomerization. [, ]

Q9: What is the role of COD in the synthesis of isomerically pure copper(I) complexes?

A9: Dimethyl-1,5-cyclooctadiene (DMCOD), derived from COD, is employed in the synthesis of isomerically pure copper(I) complexes. Reaction of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (Hhfac) with Ag2O in the presence of DMCOD leads to the formation of a specific isomer, ((1,5-DMCOD)Ag(hfac))2. This complex can be further utilized to obtain isomerically pure (1,5-DMCOD)Cu(hfac), a valuable precursor for copper chemical vapor deposition. []

Q10: Have computational methods been used to study COD and its derivatives?

A10: Yes, computational techniques such as molecular mechanics (MM2) and semi-empirical methods (PM3 and AM1) have been used to investigate the relative stabilities of different isomers of silicon-containing analogues of COD. These studies provided insights into the conformational preferences and energetic differences between various isomers. []

Q11: How do structural modifications of COD affect its reactivity?

A11: Introducing substituents on the COD ring or modifying its double bond geometry significantly impacts its coordination behavior and reactivity in organometallic complexes. For example, replacing the double bonds with silicon atoms leads to distinct conformational preferences and reactivity compared to COD. [, ]

Q12: How stable are COD complexes in solution?

A12: The stability of COD complexes in solution depends on factors like the metal center, other ligands present, solvent, and temperature. Some complexes are highly stable, while others may decompose or undergo ligand exchange reactions. [, ]

Q13: Are there specific safety concerns associated with handling COD and its complexes?

A13: While COD is generally considered stable, standard safety precautions for handling chemicals should be followed. Some COD complexes, particularly those involving heavy metals, may have higher toxicity and require appropriate handling procedures. [, ]

Q14: What are some analytical techniques used to monitor reactions involving COD?

A14: Researchers employ techniques like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to monitor the progress of reactions involving COD and analyze the product distribution. [, ]

Q15: Is there information available regarding the environmental impact and degradation pathways of COD?

A15: While the provided research does not specifically address the environmental impact of COD, it is essential to consider potential environmental effects during the development and application of COD-based catalysts.

Q16: What are some significant milestones in the development and application of COD in chemistry?

A16: Key milestones include the discovery of efficient synthetic routes to COD, its widespread adoption as a labile ligand in organometallic chemistry, and the development of various catalytic applications, particularly in the fields of asymmetric synthesis and polymerization.

Q17: What are some examples of cross-disciplinary applications of COD and its derivatives?

A18: The use of COD-derived copper(I) complexes in chemical vapor deposition (CVD) for electronic applications highlights the interdisciplinary nature of COD chemistry. The unique properties of these complexes enable the controlled deposition of copper thin films, crucial for microelectronics fabrication. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[[4-[[2,6-Dichloro-4-[(dimethylamino)sulphonyl]phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B156213.png)